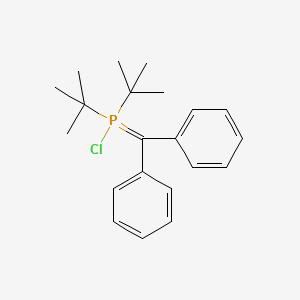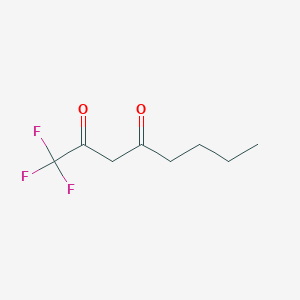
2,4-Octanedione, 1,1,1-trifluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Octanedione, 1,1,1-trifluoro-: is a fluorinated diketone compound with the molecular formula C10H15F3O2 . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of trifluoromethyl groups significantly alters its reactivity and stability compared to non-fluorinated diketones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2,4-octanedione with trifluoromethylating agents under controlled conditions
Industrial Production Methods: Industrial production of 2,4-Octanedione, 1,1,1-trifluoro- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of advanced equipment and techniques ensures the efficient production of this compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Octanedione, 1,1,1-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to alcohols or other reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,4-Octanedione, 1,1,1-trifluoro- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in biochemical studies and as a probe in various biological assays.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,4-Octanedione, 1,1,1-trifluoro- involves its interaction with molecular targets through its trifluoromethyl groups. These groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved in its action depend on the specific application and target molecules.
Vergleich Mit ähnlichen Verbindungen
- 2,4-Pentanedione, 1,1,1-trifluoro-
- 2,4-Hexanedione, 1,1,1-trifluoro-
- 2,4-Heptanedione, 1,1,1-trifluoro-
Comparison: 2,4-Octanedione, 1,1,1-trifluoro- is unique due to its longer carbon chain compared to similar compounds like 2,4-pentanedione, 1,1,1-trifluoro-. This longer chain can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions. The presence of trifluoromethyl groups in all these compounds imparts similar electronic effects, but the differences in chain length can lead to variations in their applications and behavior in different environments.
Eigenschaften
CAS-Nummer |
81944-89-0 |
|---|---|
Molekularformel |
C8H11F3O2 |
Molekulargewicht |
196.17 g/mol |
IUPAC-Name |
1,1,1-trifluorooctane-2,4-dione |
InChI |
InChI=1S/C8H11F3O2/c1-2-3-4-6(12)5-7(13)8(9,10)11/h2-5H2,1H3 |
InChI-Schlüssel |
IMVVIEDQKQSPCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)CC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


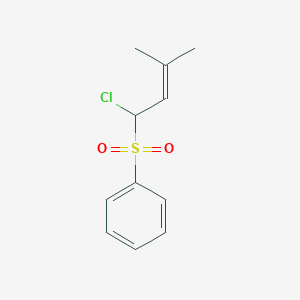
![1h-Benzo[de]thiazolo[4,5-g]quinoline](/img/structure/B14423270.png)
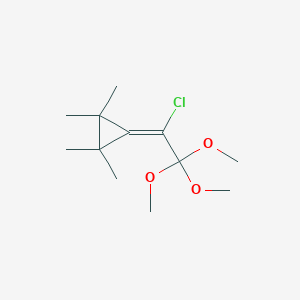
![Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B14423279.png)
![5-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14423286.png)
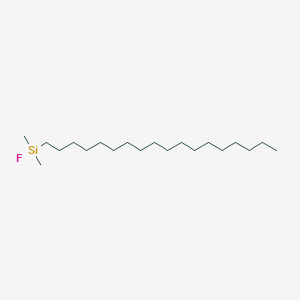
![N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline](/img/structure/B14423302.png)
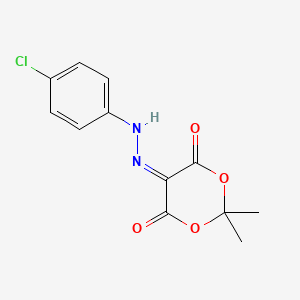
![4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14423318.png)
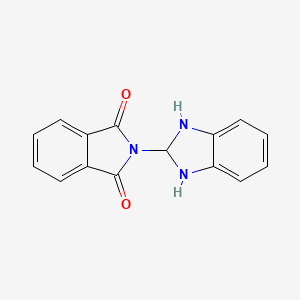
![(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone](/img/structure/B14423327.png)
![4-[(4-Methylphenyl)methoxy]piperidine](/img/structure/B14423336.png)

